REACTION_CXSMILES
|
CN(CCN(C)C)C.[C:9]([O:13][C:14](=[O:22])[NH:15][C:16]1[CH:21]=[CH:20][N:19]=[CH:18][CH:17]=1)([CH3:12])([CH3:11])[CH3:10].[C:23](=[O:25])=[O:24].[OH-].[Na+]>C1COCC1>[C:9]([O:13][C:14]([NH:15][C:16]1[C:21]([C:23]([OH:25])=[O:24])=[CH:20][N:19]=[CH:18][CH:17]=1)=[O:22])([CH3:12])([CH3:10])[CH3:11] |f:3.4|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stirred for another 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
to come at room temperature within 3 h
|
Duration
|
3 h
|
Type
|
STIRRING
|
Details
|
After stirring at room temperature for 15 min the solution
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
was again cooled to −78° C.
|
Type
|
CUSTOM
|
Details
|
to come at room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed by dichloromethane
|
Type
|
CUSTOM
|
Details
|
The solids formed
|
Type
|
FILTRATION
|
Details
|
were filtered
|
Type
|
WASH
|
Details
|
washed by water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at room temperature
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC1=CC=NC=C1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.3 g | |
YIELD: PERCENTYIELD | 30% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |